6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride, also known as AEQHCl, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of the quinazolinone class of compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride has been studied for its potential applications in scientific research. It has been used as a tool to study the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, as well as to investigate the effects of drugs on the central nervous system. It has also been used to study the effects of oxidative stress, as well as to investigate the effects of various drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride is not yet fully understood. However, it is believed to act on various enzymes and receptors, resulting in changes in the levels of various neurotransmitters and hormones. It is also believed to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. This can lead to changes in the levels of various other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. This can lead to changes in the levels of various other neurotransmitters, such as dopamine and serotonin. In vivo studies have demonstrated that this compound can produce changes in heart rate, blood pressure, and respiratory rate, as well as changes in the levels of various hormones in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride for laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. This can be useful for studying the effects of various drugs on the central nervous system. However, this compound can also produce changes in the levels of various hormones in the body, which can complicate the results of experiments. Additionally, this compound is a synthetic compound and is not found naturally in the body, so its long-term effects are not yet known.
Future Directions
The potential future directions for the use of 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride in scientific research include further investigation into its mechanism of action, its effects on various enzymes and receptors, and its effects on various hormones in the body. Additionally, further research is needed to investigate its long-term effects and its potential therapeutic applications. Finally, further research is needed to investigate the potential interactions between this compound and other drugs, as well as its potential side effects.
Synthesis Methods
6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride can be synthesized by reacting ethyl 4-chloro-3-methylquinazolin-2(1H)-one with excess 6-amino-3-ethylquinazolin-4(3H)-one in an acidic medium. This reaction produces a salt that is then purified by recrystallization. The resulting product is a white crystalline solid with a melting point of 197-200°C.
properties
IUPAC Name |
6-amino-3-ethylquinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-6H,2,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNZSPHKJPMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.